molecular formula C10H20N2O4S B4071002 N~4~-(2-METHOXYETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

N~4~-(2-METHOXYETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

Cat. No.: B4071002
M. Wt: 264.34 g/mol
InChI Key: KEICCLVWWBGFLT-UHFFFAOYSA-N
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Description

N~4~-(2-METHOXYETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a chemical compound with a complex structure that includes a piperidine ring, a methoxyethyl group, and a methylsulfonyl group

Biochemical Analysis

Biochemical Properties

N-(2-methoxyethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with poly(2-methoxyethyl acrylate) surfaces, which are known for their excellent blood compatibility by inhibiting platelet adhesion . The nature of these interactions involves the suppression of platelet adhesion, which is crucial for understanding its bioinert properties.

Cellular Effects

N-(2-methoxyethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide influences various types of cells and cellular processes. It has been shown to regulate protein adsorption on biomaterial surfaces, which is important for modulating cell adhesion . The compound promotes cell adhesiveness while suppressing thrombogenicity, indicating its potential in enhancing cell function and influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of N-(2-methoxyethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide involves its interaction with biomolecules such as fibrinogen and fibronectin . These interactions lead to conformational changes in the adsorbed proteins, resulting in the induction of cell adhesion. The compound’s ability to modulate protein adsorption and cell adhesion highlights its role in enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-methoxyethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide change over time. Studies have shown that the compound’s surface properties reorganize in water, leading to the suppression of platelet adhesion . This indicates that the compound’s stability and degradation over time can influence its long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of N-(2-methoxyethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide vary with different dosages in animal models. Higher dosages may lead to toxic or adverse effects, while lower dosages may be more effective in achieving the desired biochemical outcomes . Understanding the threshold effects and dosage-dependent responses is crucial for optimizing its use in research and therapeutic applications.

Metabolic Pathways

N-(2-methoxyethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways can influence its overall biochemical activity and effectiveness in different biological contexts.

Transport and Distribution

The transport and distribution of N-(2-methoxyethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide within cells and tissues involve interactions with transporters and binding proteins . These interactions affect its localization and accumulation, which are critical for its function and activity in different cellular environments.

Subcellular Localization

N-(2-methoxyethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide exhibits specific subcellular localization patterns that influence its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-METHOXYETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyethyl Group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by the methoxyethyl group.

    Addition of the Methylsulfonyl Group: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production of N4-(2-METHOXYETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-METHOXYETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include alkyl halides and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N~4~-(2-METHOXYETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential, particularly in the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHOXYETHYL)-4-(METHYLSULPHONYL)PHENYLACETAMIDE
  • 2-amino-N-(2-methoxyethyl)-4-(methylsulfonyl)butanamide

Uniqueness

N~4~-(2-METHOXYETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.

Properties

IUPAC Name

N-(2-methoxyethyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-16-8-5-11-10(13)9-3-6-12(7-4-9)17(2,14)15/h9H,3-8H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEICCLVWWBGFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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